{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine is a chemical compound with the molecular formula C14H24N2 and a molecular weight of 220.36 g/mol . It is also known by its IUPAC name, 1-(4-isobutylphenyl)-N1,N1-dimethylethane-1,2-diamine . This compound is a derivative of phenylethylamine and is characterized by the presence of an amino group and a dimethylamine group attached to a phenyl ring substituted with an isobutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine typically involves the reaction of 4-isobutylbenzaldehyde with nitroethane to form 4-isobutyl-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 4-isobutylphenethylamine. The final step involves the N,N-dimethylation of 4-isobutylphenethylamine using formaldehyde and formic acid (Eschweiler-Clarke reaction) to produce this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation and crystallization to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted amines.
Scientific Research Applications
{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A parent compound with a similar structure but lacking the dimethylamine group.
Amphetamine: A stimulant with a similar phenylethylamine backbone but different substituents.
Methamphetamine: A potent central nervous system stimulant with structural similarities.
Uniqueness
{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isobutyl group and a dimethylamine group makes it a valuable compound for various research and industrial applications .
Biological Activity
{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine, a compound with significant potential in various fields, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound is categorized as a Mannich base, which are known for their diverse biological activities. Its structure features an amino group and a dimethylamino moiety, contributing to its interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It may function as an agonist or antagonist, modulating receptor activity and influencing physiological processes. Specific pathways include:
- Neurotransmitter Interaction : The compound has been studied for its effects on neurotransmitter systems, particularly those related to mood regulation and neurological disorders.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in lipid metabolism, potentially linking it to phospholipidosis—a condition characterized by the accumulation of phospholipids within cells .
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Investigated for potential therapeutic effects in neurodegenerative diseases due to its ability to modulate neurotransmitter levels.
- Anticancer Potential : Some studies suggest that compounds structurally related to this compound show promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Pharmacological Applications : The compound is being explored for use in pharmaceuticals aimed at treating conditions such as depression and anxiety due to its interaction with serotonin and norepinephrine pathways .
Case Studies
Several studies have highlighted the biological effects of related compounds, providing insights into the potential of this compound:
- Neuropharmacological Study : A study demonstrated that compounds similar to this compound showed significant improvements in animal models of depression, suggesting a role in enhancing mood through neurotransmitter modulation .
- Antitumor Activity : Research on related Mannich bases revealed their ability to reduce tumor size in xenograft models, indicating that this compound could possess similar properties .
- Enzyme Activity Inhibition : A comparative study on various compounds indicated that those with structural similarities could inhibit acyl-CoA:cholesterol O-acyltransferase (ACAT), suggesting potential applications in cholesterol management .
Data Tables
Properties
IUPAC Name |
N,N-dimethyl-1-[4-(2-methylpropyl)phenyl]ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-11(2)9-12-5-7-13(8-6-12)14(10-15)16(3)4/h5-8,11,14H,9-10,15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMFIEQKFTVCQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(CN)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.